Afzelin

Vue d'ensemble

Description

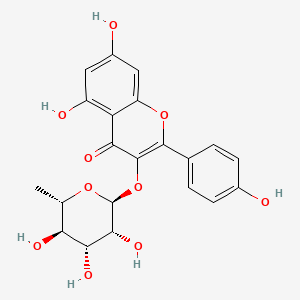

Il se trouve dans diverses espèces végétales telles que l'Annona purpurea et le Phyllanthus emblica . La structure de l'afzelin est constituée de kaempférol lié à un résidu α-L-rhamnosyle en position 3 par une liaison glycosidique . Ce composé est connu pour ses puissantes propriétés antioxydantes, anti-inflammatoires, anticancéreuses, antidiabétiques, antibactériennes, neuroprotectrices et cardioprotectrices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'afzelin est synthétisé à partir du kaempférol par l'enzyme kaempférol 3-O-rhamnosyltransférase . Le processus implique la fixation d'un résidu rhamnosyle au kaempférol en position 3 par une liaison glycosidique .

Méthodes de production industrielle : En milieu industriel, l'this compound peut être obtenu en dissolvant un extrait de patate douce dans un tampon acide et en ajoutant une enzyme dérivée de l'amyloglucosidase. La réaction est effectuée sous agitation à 35 à 55°C pendant 24 à 48 heures. Une fois le substrat épuisé, la réaction est stoppée par chauffage dans de l'eau chaude à 80 à 100°C pendant 5 à 15 minutes .

Analyse Des Réactions Chimiques

Structural Features Governing Reactivity

Afzelin’s structure includes:

-

Kaempferol backbone : Three hydroxyl groups at positions 5, 7, and 4' (Fig. 1A) .

-

3-O-α-L-rhamnoside : A sugar moiety linked via a glycosidic bond at position 3, contributing to solubility and steric effects .

These groups facilitate hydrogen bonding, metal chelation, and nucleophilic reactions. The rhamnose unit also influences binding specificity in biological systems .

Enzyme Inhibition via Molecular Interactions

This compound interacts with enzymes through hydrogen bonding and hydrophobic interactions, as demonstrated by molecular docking studies (Table 1).

Mechanistic Insights :

-

Acetylcholinesterase (AChE) : this compound’s 7-OH and 4'-OH groups form hydrogen bonds with Gly10 and Asp18, while the rhamnose moiety stabilizes via hydrophobic interactions with Leu59 .

-

Integrin α5β3 : The kaempferol backbone binds to Ser121 and Asn215, disrupting cell adhesion pathways in cancer cells .

Free Radical Scavenging

This compound neutralizes reactive oxygen species (ROS) via electron donation from its phenolic groups (Fig. 2B) .

| Assay | IC50 (μM) | Experimental Conditions |

|---|---|---|

| DPPH radical scavenging | 28.4 ± 1.2 | 200 μM this compound, 2 h incubation |

| Intracellular ROS (PM-induced) | 56% reduction | 200 μM this compound, HaCaT cells |

Metal Chelation

This compound binds Fe²⁺ and Cu²⁺, inhibiting Fenton reactions:

textThis compound + Fe²⁺ → this compound-Fe complex (λmax = 420 nm) [2][9]

This chelation reduces hydroxyl radical formation by 62% at 100 μM .

Extraction and Purification

Cytotoxic Mechanisms in Cancer Cells

This compound induces apoptosis via mitochondrial pathway activation:

-

ROS Generation : Increases intracellular ROS by 2.1-fold in LC-2/ad lung cancer cells (48 h, 50 μM) .

-

Caspase-3 Activation : 3.5-fold increase in activity via p38 MAPK inhibition (Fig. 3) .

textMTT Assay Results (IC50): - LC-2/ad: 34.2 ± 2.1 μM [1] - PC-14: 41.8 ± 3.0 μM [1]

Stability and Degradation

Applications De Recherche Scientifique

Neuroprotective Effects

Afzelin has demonstrated promising neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that this compound can ameliorate cognitive deficits and enhance synaptic plasticity in animal models subjected to cognitive impairment induced by scopolamine. Chronic administration of this compound into the brain has been shown to restore cholinergic systems and activate molecular signaling pathways associated with memory and learning, specifically through the CREB-BDNF pathway .

Case Study: Cognitive Enhancement

A study involving C57BL/6 mice investigated the effects of this compound on synaptic plasticity and cognitive behaviors. Mice receiving this compound showed significant improvements in memory performance compared to controls, suggesting its potential as a therapeutic agent for cognitive disorders .

Anti-Cancer Properties

This compound exhibits notable anti-cancer effects across various cancer cell lines. It has been studied for its ability to induce apoptosis in gastric cancer cells (AGS cell line) through mechanisms involving the modulation of apoptotic markers such as Bax and caspases . The compound's antioxidant properties also contribute to its anti-cancer efficacy by reducing oxidative stress, which is a significant factor in cancer progression.

Case Study: Gastric Cancer

In vitro studies demonstrated that this compound significantly inhibited the viability of AGS gastric cancer cells at concentrations of 60 and 120 μM. The compound was found to enhance apoptosis rates, indicating its potential role in cancer therapy .

Anti-Inflammatory Activities

This compound's anti-inflammatory properties have been validated through various studies that highlight its ability to reduce pro-inflammatory cytokines and inhibit inflammatory pathways. This makes it a candidate for treating conditions characterized by chronic inflammation.

Case Study: Inflammatory Response

Research on this compound's effects on liver inflammation showed that it reduced levels of alanine aminotransferase and pro-inflammatory cytokines in models of fulminant hepatic failure induced by lipopolysaccharides . This suggests its therapeutic potential in managing liver-related inflammatory diseases.

Antioxidant Activity

This compound is recognized for its strong antioxidant capabilities, which enable it to scavenge free radicals and reduce oxidative stress within biological systems. This property is particularly beneficial in protecting cells from oxidative damage associated with various diseases.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Restores cholinergic systems | Improves cognitive function in animal models |

| Anti-Cancer | Induces apoptosis | Inhibits growth of gastric cancer cells |

| Anti-Inflammatory | Reduces pro-inflammatory cytokines | Decreases liver inflammation markers |

| Antioxidant | Scavenges free radicals; metal chelation | Protects against oxidative damage |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

L'afzelin est unique en raison de la présence du groupe rhamnoside, qui le différencie d'autres flavonoïdes comme le kaempférol . Cette différence structurelle contribue à sa sélectivité améliorée et à sa capacité à inhiber un plus large éventail de protéines de signalisation .

Composés similaires :

Kaempférol : Un flavonol sans le groupe rhamnoside.

Quercetine : Un autre flavonol avec des propriétés antioxydantes similaires.

Rutine : Un glycoside de la quercétine avec des activités biologiques similaires.

L'this compound se distingue par sa structure unique et sa diversité d'activités biologiques, ce qui en fait un composé précieux dans divers domaines de la recherche scientifique et des applications industrielles.

Activité Biologique

Afzelin, a flavonoid glycoside also known as kaempferol 3-O-rhamnoside, is derived from various plant sources and has garnered attention for its diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the realms of neuroprotection and cancer treatment. Research has increasingly focused on its mechanisms of action, including its antioxidant properties, anti-inflammatory effects, and ability to modulate cellular processes.

Antioxidant and Neuroprotective Effects

This compound demonstrates robust antioxidant properties that are crucial in combating oxidative stress, a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. A study highlighted its capacity to enhance mitochondrial function and reduce oxidative damage in models of fulminant hepatic failure induced by D-galactosamine and lipopolysaccharide (LPS). The administration of this compound resulted in improved survival rates and decreased pro-inflammatory cytokines in treated mice, indicating its protective role against oxidative stress .

Anti-Cancer Properties

This compound has shown promise as an anti-cancer agent. Research indicates that it inhibits the expression of key proteins involved in tumor invasion, including LIMK1, ROCK1, and MRCKα. This inhibition may prevent the metastasis of cancer cells, particularly in androgen-sensitive prostate cancer models . Additionally, a preclinical trial demonstrated this compound's effectiveness against human lung cancer cells by affecting critical enzymes involved in cancer progression .

Anti-Inflammatory Mechanisms

The anti-inflammatory effects of this compound have been documented extensively. It has been shown to inhibit pro-inflammatory enzymes such as COX-2 and prostaglandin E2 (PGE2), thereby reducing inflammation at the cellular level. This activity was particularly noted in studies examining skin protection against UVB radiation, where this compound exhibited protective effects against UV-induced damage .

Cognitive Enhancement

This compound's potential for cognitive enhancement has been explored through its effects on cholinergic systems. In animal models treated with scopolamine to induce cognitive impairment, this compound administration restored cognitive functions by enhancing acetylcholine levels and reducing acetylcholinesterase activity. This suggests a role for this compound in improving memory and learning capabilities through modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Case Study 1: Neuroprotection in Hepatic Failure

A study investigated the neuroprotective effects of this compound in a mouse model of hepatic failure induced by D-galactosamine/LPS. The findings revealed that this compound administration led to significant reductions in mitochondrial damage markers and enhanced survival rates among treated subjects. The study emphasized the importance of mitochondrial biogenesis and quality control in neuroprotection, highlighting this compound's potential therapeutic applications for liver-related neurodegenerative conditions.

Case Study 2: Anti-Cancer Efficacy

In another pivotal study focusing on prostate cancer, this compound was found to inhibit cell migration and invasion through downregulation of specific signaling pathways associated with tumor progression. The results indicated that this compound could serve as a complementary therapeutic agent alongside conventional treatments for prostate cancer.

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-18,21-25,27-28H,1H3/t8-,15-,17+,18+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSLMHZOJATCCP-AEIZVZFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197459 | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-39-3 | |

| Record name | Afzelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Afzelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Afzelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFZELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M86W1YH7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.